1-(2,4-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a sulfonyl group. The 2,4-difluorobenzenesulfonyl substituent enhances electrophilicity and metabolic stability compared to non-fluorinated analogs. The triazole ring contributes to π-π stacking interactions in biological targets, while the pyrimidine core may engage in hydrogen bonding. Structural rigidity from the fused heterocycles likely improves target selectivity .
Properties
IUPAC Name |
7-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7O2S/c21-14-6-7-17(16(22)12-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCAAMFMNKYHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
HMS3524P20, also known as 1-(2,4-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
HMS3524P20 interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 by HMS3524P20 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, HMS3524P20 prevents this transition, disrupting the cell cycle and leading to cell death.
Result of Action
HMS3524P20 shows superior cytotoxic activities against various cell lines. For instance, it has been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines. The compound also induces significant alterations in cell cycle progression, in addition to apoptosis induction within cells.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a triazolo-pyrimidine moiety, and a difluorobenzenesulfonyl group. Its chemical formula is , and it is characterized by various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperazine derivatives. For instance, compounds derived from piperazine have shown significant activity against various bacterial strains. The antimicrobial efficacy was assessed using the tube dilution technique, with results indicating that certain derivatives exhibited comparable effectiveness to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of compounds similar to 1-(2,4-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has also been investigated. In vitro studies utilizing the MTT assay demonstrated that several synthesized derivatives displayed promising anticancer activity. Notably, specific compounds were found to be effective against cancer cell lines while exhibiting lower toxicity compared to established chemotherapeutics like 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms. The binding interactions were analyzed using software such as Schrodinger Maestro, which provided insights into the compound's potential mechanisms of action .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several piperazine derivatives, This compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through the activation of specific pathways related to cell death. This finding highlights its potential as a candidate for further development in cancer therapy.
Summary of Findings
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Tube dilution technique | Comparable efficacy to ciprofloxacin and fluconazole |
| Anticancer | MTT assay | Induced apoptosis in cancer cell lines with lower toxicity than standard treatments |
| Molecular Docking | Schrodinger Maestro | Predicted effective binding with targets involved in cancer progression |
Scientific Research Applications
Medicinal Chemistry
1-(2,4-Difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been investigated for its potential therapeutic effects in various fields:
- Oncology : The compound's structural characteristics suggest it may interact with molecular targets involved in cancer cell proliferation. Preliminary studies indicate promising anticancer activity against several cancer cell lines.
- Neurology : Research has shown that piperazine derivatives can modulate neurotransmitter systems. This compound is being evaluated for potential applications in treating neurodegenerative disorders and mood disorders.
Enzyme Inhibition
The sulfonamide group within the compound is known for its enzyme inhibition properties. Studies have demonstrated that similar compounds can inhibit key enzymes involved in metabolic pathways relevant to cancer and neurological diseases.
Study 1: Anticancer Activity
A study conducted on piperazine derivatives similar to this compound evaluated their anticancer properties through MTT assays. Results indicated that derivatives incorporating the difluorobenzenesulfonyl group exhibited significant antiproliferative effects against various carcinoma cell lines (e.g., MCF-7, SW480). The mechanism involved was primarily through cell cycle arrest and induction of apoptosis.
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of related compounds. The study revealed that these compounds could effectively modulate serotonin receptor activity, leading to increased neurotransmitter levels in synaptic clefts. This modulation is crucial for developing new treatments for mood disorders.
| Activity Type | Details |
|---|---|
| Anticancer | Significant antiproliferative effects observed in vitro |
| Neuropharmacological Effects | Modulation of serotonin receptors linked to mood enhancement |
Comparison with Similar Compounds
Structural Modifications in Piperazine-Sulfonyl Derivatives
- 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine (): Key Difference: Replacement of 2,4-difluorobenzenesulfonyl with 4-methoxybenzenesulfonyl. Data: Methoxy-substituted analogs show 20–30% reduced inhibitory activity in kinase assays compared to fluorinated derivatives .
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine ():
- Key Difference : Benzyl group replaces triazolo-pyrimidine core; sulfonyl is attached to methylphenyl.
- Impact : Loss of fused heterocycles diminishes π-stacking capacity, reducing target engagement. Crystal structure analysis reveals a chair conformation in the piperazine ring, similar to the target compound, but dihedral angles between aromatic rings differ (40.20° vs. ~75–86° in fluorinated analogs), altering spatial orientation .
Triazolo-Pyrimidine Core Modifications
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) ():
- Key Difference : Sulfide linkage replaces sulfonyl group; benzoxazole substituent introduced.
- Impact : Sulfide groups are less polar than sulfonyl, reducing solubility but enhancing membrane permeability. Benzoxazole may confer NADPH oxidase inhibitory activity, as seen in ROS/RNS modulation studies .
- Compound 8 (Pyrazolo[1,5-a]pyrimidine Derivative) (): Key Difference: Pyrazolo[1,5-a]pyrimidine replaces triazolo[4,5-d]pyrimidine; morpholinyl group added. Morpholinyl enhances solubility, as evidenced by 50% higher aqueous stability in pharmacokinetic studies .
Substituent Effects on Pharmacokinetics
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
What are the optimal synthetic routes for preparing 1-(2,4-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes starting with the triazolopyrimidine core and piperazine linkage. Key steps include:
- Triazolopyrimidine formation: Cyclization of substituted pyrimidines with azides under Cu(I)-catalyzed conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole ring .
- Piperazine coupling: Reaction of the triazolopyrimidine intermediate with 2,4-difluorobenzenesulfonyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF), using bases such as triethylamine to neutralize HCl byproducts .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
How can researchers optimize reaction yields during the sulfonylation step of the piperazine moiety?
Level: Advanced
Methodological Answer:
Yield optimization requires careful control of:
- Solvent selection: Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, improving sulfonylation efficiency .
- Stoichiometry: A 1.2:1 molar ratio of 2,4-difluorobenzenesulfonyl chloride to the piperazine intermediate minimizes unreacted starting material .
- Temperature: Reactions conducted at 0–5°C reduce side reactions (e.g., over-sulfonylation), while gradual warming to room temperature ensures completion .
- Catalysis: Addition of catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction via intermediate stabilization .
What analytical techniques are recommended for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., difluorobenzenesulfonyl group) and piperazine connectivity. ¹⁹F NMR validates fluorinated substituents .
- High-resolution mass spectrometry (HR-MS): Accurate mass determination (error <2 ppm) verifies molecular formula .
- X-ray crystallography: Resolves 3D conformation, critical for studying interactions with biological targets .
- HPLC-PDA: Purity assessment (>95%) and detection of trace impurities .
How does the compound interact with biological targets such as enzymes or receptors?
Level: Advanced
Methodological Answer:
The triazolopyrimidine-piperazine scaffold likely targets nucleotide-binding domains (e.g., kinases) or G-protein-coupled receptors (GPCRs). Methodological approaches include:
- Molecular docking: Software like AutoDock Vina predicts binding poses with targets (e.g., EGFR kinase), highlighting hydrogen bonds between the sulfonyl group and Lys721 .
- Enzyme inhibition assays: IC₅₀ determination via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- SAR studies: Modifying the 2,4-difluorobenzenesulfonyl group alters hydrophobicity and target affinity. For example, bulkier substituents reduce solubility but improve target specificity .
What strategies address low solubility in pharmacological assays?
Level: Advanced
Methodological Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve bioavailability .
- Nanoformulation: Encapsulation in liposomes or PLGA nanoparticles enhances cellular uptake and reduces off-target effects .
How can researchers resolve discrepancies in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies may arise from variations in:
- Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Compound purity: Re-evaluate batches via HPLC-MS; impurities >2% can skew activity .
- Cell line selection: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
- Statistical validation: Apply multivariate analysis (e.g., PCA) to differentiate signal noise from true activity .
What computational methods are effective for predicting metabolic stability?
Level: Advanced
Methodological Answer:
- In silico metabolism prediction: Tools like StarDrop or Schrödinger’s ADMET Predictor model Phase I/II metabolism sites (e.g., piperazine N-oxidation) .
- CYP450 inhibition assays: Fluorescent probes (e.g., Vivid® CYP substrates) identify isoform-specific interactions (e.g., CYP3A4) .
- MD simulations: Analyze binding stability with liver enzymes (e.g., CYP2D6) to predict clearance rates .
What are the critical considerations for designing derivatives with improved selectivity?
Level: Advanced
Methodological Answer:
- Substituent modulation: Replace the 2,4-difluorophenyl group with electron-deficient aryl rings (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance target-ligand π-π stacking .
- Stereochemistry: Introduce chiral centers (e.g., methyl groups on piperazine) to exploit stereoselective binding pockets .
- Linker optimization: Replace sulfonyl with carbonyl groups to adjust conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
